molecular formula C10H16N4OS B14778759 (2S)-2-Amino-N-methyl-N-{[3-(methylsulfanyl)pyrazin-2-YL]methyl}propanamide

(2S)-2-Amino-N-methyl-N-{[3-(methylsulfanyl)pyrazin-2-YL]methyl}propanamide

Cat. No.: B14778759
M. Wt: 240.33 g/mol
InChI Key: ZIWKGYNGRRJNIT-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-methyl-N-((3-(methylthio)pyrazin-2-yl)methyl)propanamide is a nitrogen-containing heterocyclic compound. It features a pyrazine ring substituted with a methylthio group and an amino-propanamide moiety. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of (S)-2-Amino-N-methyl-N-((3-(methylthio)pyrazin-2-yl)methyl)propanamide can involve several steps, typically starting with the preparation of the pyrazine ring. Common synthetic routes include:

    Cyclization Reactions: Formation of the pyrazine ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the methylthio group via nucleophilic substitution.

    Amidation: Coupling of the amino-propanamide moiety to the pyrazine ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

(S)-2-Amino-N-methyl-N-((3-(methylthio)pyrazin-2-yl)methyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: Reduction of the pyrazine ring or other functional groups.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution. Major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-methyl-N-((3-(methylthio)pyrazin-2-yl)methyl)propanamide involves its interaction with specific molecular targets. The pyrazine ring and amino-propanamide moiety can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar compounds include other pyrazine derivatives with different substituents. For example:

    (S)-2-Amino-N-cyclopropyl-N-((3-(methylthio)pyrazin-2-yl)methyl)propanamide: Similar structure but with a cyclopropyl group instead of a methyl group.

    (S)-2-Amino-N-((3-(methylthio)pyrazin-2-yl)methyl)propanamide: Lacks the N-methyl group.

The uniqueness of (S)-2-Amino-N-methyl-N-((3-(methylthio)pyrazin-2-yl)methyl)propanamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C10H16N4OS

Molecular Weight

240.33 g/mol

IUPAC Name

2-amino-N-methyl-N-[(3-methylsulfanylpyrazin-2-yl)methyl]propanamide

InChI

InChI=1S/C10H16N4OS/c1-7(11)10(15)14(2)6-8-9(16-3)13-5-4-12-8/h4-5,7H,6,11H2,1-3H3

InChI Key

ZIWKGYNGRRJNIT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C)CC1=NC=CN=C1SC)N

Origin of Product

United States

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